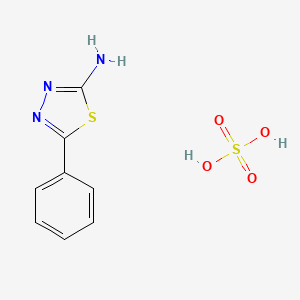![molecular formula C15H20Cl2N2O4 B2766606 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide CAS No. 618862-69-4](/img/structure/B2766606.png)
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C13H16Cl2N2O4. This compound is known for its unique chemical structure, which includes chloroacetyl and methoxypropoxyphenyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide typically involves the acylation of an amine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 3-methoxy-4-propoxybenzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is performed in an inert solvent such as dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The amine is dissolved in the solvent, and chloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The methoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) at room temperature.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the chloro groups.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Oxidation: Aldehydes or carboxylic acids from the oxidation of methoxy and propoxy groups.
Scientific Research Applications
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Another chloroacetamide derivative with anti-inflammatory properties.
2-Chloro-N-(hydroxymethyl)acetamide: Used as a reagent in organic synthesis and as a formaldehyde releaser.
Uniqueness
2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide is unique due to its combination of chloroacetyl and methoxypropoxyphenyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4/c1-3-6-23-11-5-4-10(7-12(11)22-2)15(18-13(20)8-16)19-14(21)9-17/h4-5,7,15H,3,6,8-9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBJCNCTFQNVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2766525.png)
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)
![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2766533.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2766535.png)
![4-(2,6-dichlorophenyl)-2-[(E)-2-[(4-fluorophenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2766537.png)

![1-{2-Hydroxy-3-[(2-methylbutan-2-yl)oxy]propyl}-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2766541.png)
![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)


